GPR6 Inverse Agonist Activity Compared to Clinical-Stage GPR6 Inverse Agonists (CVN424 and CVN527)
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid (CHEMBL5080739) exhibits measurable but weak inverse agonist activity at human GPR6 with an EC₅₀ of 21,000 nM (pEC₅₀ = 4.68) in a cAMP modulation TR-FRET assay conducted in CHO-K1 cells [1]. In contrast, the clinical candidate CVN424 (solangepras) demonstrates an EC₅₀ of 9.4–38 nM, and CVN527 shows EC₅₀ values of 34–39.5 nM in comparable functional GPR6 cAMP assays . This represents an approximately 550- to 2,200-fold difference in potency, defining the target compound as a low-potency tool or negative control suitable for establishing assay windows and SAR baseline, rather than a candidate for in vivo pharmacological intervention [2].
| Evidence Dimension | GPR6 inverse agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 21,000 nM (pEC₅₀ = 4.68) |
| Comparator Or Baseline | CVN424: EC₅₀ = 9.4–38 nM; CVN527: EC₅₀ = 34–39.5 nM |
| Quantified Difference | Target compound is 550-fold to 2,200-fold less potent |
| Conditions | Human GPR6 expressed in CHO-K1 cells; cAMP modulation measured by TR-FRET after 20 hr incubation |
Why This Matters
The >500-fold potency gap positions this compound as a low-potency reference standard for GPR6 assay development and SAR exploration, not as a functional substitute for nanomolar GPR6 inverse agonists like CVN424.
- [1] GPCRdb. CHEMBL5080739 Bioactivity Summary (pEC₅₀ = 4.68 at human GPR6). Accessed May 2026. View Source
- [2] First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 2021. View Source
